3-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
3-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzamide core substituted with a butoxy group, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where a suitable butyl halide reacts with the hydroxyl group of the benzamide.
Chlorobenzyl Substitution: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride and a base.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the benzamide with a dioxidotetrahydrothiophene derivative under specific conditions to ensure the correct positioning of the substituent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the benzamide, such as amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxidotetrahydrothiophenyl group could play a role in these interactions by providing specific binding affinities or reactivity.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-2-yl)benzamide: Similar structure but with a different position of the dioxidotetrahydrothiophenyl group.
3-butoxy-N-(4-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
3-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of a butoxy group, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl group in this particular arrangement is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
Molecular Formula |
C22H26ClNO4S |
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Molecular Weight |
436.0 g/mol |
IUPAC Name |
3-butoxy-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-2-3-12-28-21-6-4-5-18(14-21)22(25)24(20-11-13-29(26,27)16-20)15-17-7-9-19(23)10-8-17/h4-10,14,20H,2-3,11-13,15-16H2,1H3 |
InChI Key |
AROYDHRGVVRRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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